molecular formula C15H9Cl3N4S B12032680 5-(2-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478253-95-1

5-(2-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12032680
CAS No.: 478253-95-1
M. Wt: 383.7 g/mol
InChI Key: BICOQRBSWPYLDY-UFWORHAWSA-N
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Description

5-(2-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-chlorobenzaldehyde with 2,3-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then treated with thiosemicarbazide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various halogenated derivatives.

Scientific Research Applications

5-(2-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-4-((2,3-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(2-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(2-Chlorophenyl)-4-((2,5-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the triazole ring. This specific arrangement of substituents can influence the compound’s biological activity and its interaction with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

478253-95-1

Molecular Formula

C15H9Cl3N4S

Molecular Weight

383.7 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(2,3-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H9Cl3N4S/c16-11-6-2-1-5-10(11)14-20-21-15(23)22(14)19-8-9-4-3-7-12(17)13(9)18/h1-8H,(H,21,23)/b19-8+

InChI Key

BICOQRBSWPYLDY-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)Cl)Cl)Cl

Origin of Product

United States

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